N-ethyl-3-fluoro-4-nitrobenzamide
Description
N-ethyl-3-fluoro-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an ethyl group on the amide nitrogen, a fluorine atom at the 3-position, and a nitro group at the 4-position of the benzene ring. The compound’s structure places it within a class of molecules studied for diverse applications, including agrochemicals and pharmaceuticals, owing to the electron-withdrawing effects of the nitro and fluorine groups, which influence reactivity and binding interactions.
Properties
Molecular Formula |
C9H9FN2O3 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-4-nitrobenzamide |
InChI |
InChI=1S/C9H9FN2O3/c1-2-11-9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
CUNPJQCBEWENSO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Agrochemical Potential: Structural parallels with pesticidal benzamides (e.g., flutolanil, ) suggest possible herbicidal or fungicidal activity, contingent on substituent optimization.
- Drug Discovery : The nitro group’s role in prodrug activation (e.g., antimicrobial nitroaromatics) warrants exploration, though toxicity risks must be mitigated.
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